molecular formula C19H20F3N3O3S B2437020 N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1428362-70-2

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2437020
CAS No.: 1428362-70-2
M. Wt: 427.44
InChI Key: AGHKMUGRQFYGBO-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a combination of pyridine, piperidine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the pyridine sulfonyl group. The final step involves the coupling of the piperidine derivative with 3-(trifluoromethyl)benzoyl chloride under suitable reaction conditions, such as the presence of a base like triethylamine, to form the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

    Substitution: The trifluoromethyl group on the benzamide moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Substituted benzamides with different nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

  • N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)aniline
  • N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)phenylacetamide

Uniqueness: N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development.

Properties

IUPAC Name

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3S/c20-19(21,22)16-4-1-3-15(11-16)18(26)24-12-14-6-9-25(10-7-14)29(27,28)17-5-2-8-23-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHKMUGRQFYGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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